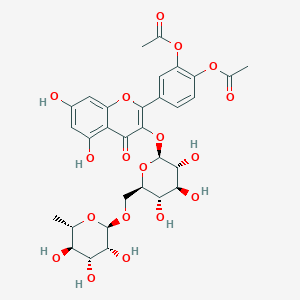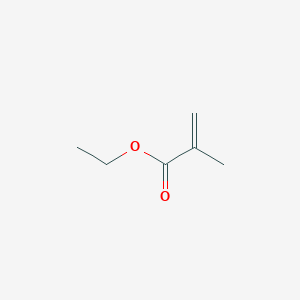
Glyphosine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Glyphosine peut être synthétisée par plusieurs méthodes :
Méthode au trichlorure de phosphore : Cela implique la réaction de la glycine avec du formaldéhyde et du trichlorure de phosphore à 110 °C.
Méthode à l’acide phosphoreux : La glycine réagit avec le formaldéhyde et l’acide phosphoreux en milieu acide pour former la this compound.
Méthode à l’acide chlorométhylphosphonique : La glycine subit une méthylphosphorylation avec de l’acide chlorométhylphosphonique.
Méthodes de production industrielle : La production industrielle de this compound suit généralement la méthode au trichlorure de phosphore en raison de son efficacité et de son rendement. La réaction est effectuée sous des conditions contrôlées de température et de pression pour assurer la pureté et la qualité du produit final .
Types de réactions :
Oxydation : this compound peut subir des réactions d’oxydation, bien que celles-ci soient moins fréquentes dans ses applications typiques.
Réduction : Les réactions de réduction ne sont pas non plus généralement associées à la this compound.
Substitution : this compound peut participer à des réactions de substitution, en particulier celles impliquant ses groupes phosphonométhyle.
Réactifs et conditions courants :
Agents oxydants : Rarement utilisés avec la this compound.
Agents réducteurs : Pas généralement utilisés.
Réactifs de substitution : Divers agents phosphonométhylant peuvent être utilisés dans des conditions contrôlées.
Principaux produits : Le produit principal des réactions de this compound est souvent le composé lui-même, car il est conçu pour être stable et efficace dans son rôle de régulateur de croissance des plantes .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme agent chélateur et dans l’étude de la chimie des phosphonates.
Biologie : Investigué pour ses effets sur la physiologie des plantes et la régulation de la croissance.
Médecine : Applications limitées, principalement dans la recherche sur les composés phosphonates.
Industrie : Largement utilisé en agriculture pour améliorer le rendement et la qualité des cultures.
Applications De Recherche Scientifique
Glyphosine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the study of phosphonate chemistry.
Biology: Investigated for its effects on plant physiology and growth regulation.
Medicine: Limited applications, primarily in research on phosphonate compounds.
Industry: Widely used in agriculture to enhance crop yield and quality.
Mécanisme D'action
Glyphosine agit en inhibant certaines enzymes dans les plantes, en particulier celles impliquées dans la conversion du saccharose. Cela conduit à une accumulation de saccharose dans la plante, améliorant sa croissance et sa maturation. Le composé stimule la production d’éthylène, qui favorise la maturation et augmente la teneur en sucre des cultures .
Composés similaires :
Glyphosate : Un autre composé phosphonate utilisé comme herbicide.
Acide aminométhylphosphonique : Un produit de dégradation du glyphosate présentant des propriétés similaires.
Acide nitrilotriacétique : Un agent chélateur présentant des similitudes structurales.
Unicité : this compound est unique dans son double rôle de régulateur de croissance et d’inhibiteur de corrosion potentiel. Son action spécifique sur les enzymes de conversion du saccharose le distingue des autres composés phosphonates .
Comparaison Avec Des Composés Similaires
Glyphosate: Another phosphonate compound used as a herbicide.
Aminomethylphosphonic Acid: A breakdown product of glyphosate with similar properties.
Nitrilotriacetic Acid: A chelating agent with structural similarities.
Uniqueness: Glyphosine is unique in its dual role as a growth regulator and a potential corrosion inhibitor. Its specific action on sucrose conversion enzymes sets it apart from other phosphonate compounds .
Propriétés
IUPAC Name |
2-[bis(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDYFKENBXUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044557 | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-99-8 | |
| Record name | Polaris | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosine [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyphosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, glyphosine can impact phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway responsible for phenolic compound synthesis. Studies on soybean seedlings show that this compound application can increase extractable PAL activity, leading to elevated levels of hydroxyphenolic compounds and alterations in anthocyanin content. These effects differ from those observed with glyphosate, indicating distinct mechanisms of action. []
ANone: this compound has a molecular formula of C4H9NO8P2 and a molecular weight of 263.09 g/mol.
ANone: Yes, various spectroscopic techniques are employed for this compound characterization, including:* Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and bond vibrations in this compound, providing structural information. [, , ]* Terahertz time-domain spectroscopy (THz-TDS): THz-TDS offers a unique fingerprint spectrum for this compound, allowing for its identification and differentiation from other plant growth regulators. [, ]* Nuclear magnetic resonance (NMR): NMR provides detailed structural information about this compound, including the arrangement of atoms and their connectivity.
ANone: Research shows that this compound can be successfully intercalated into layered double hydroxides (LDHs). When incorporated into low-density polyethylene (LDPE) films, these MgAl-GLYP-LDHs enhance infrared absorption, particularly in the 9–11 μm range, making them potentially useful for agricultural plastic films. []
ANone: While this compound itself is not known for its catalytic activity, recent research explores its potential as an ancillary and anchoring ligand in water oxidation catalysts. Studies focus on molecular and heterogenized Cp*Ir complexes incorporating glyphosate and this compound, investigating their activity and efficiency in catalyzing water oxidation reactions. [, ]
ANone: Yes, computational chemistry plays a role in understanding this compound's properties. Density Functional Theory (DFT) calculations have been used to optimize the geometry of this compound, analyze its electronic structure, and calculate its vibrational frequencies. These calculations help interpret experimental spectroscopic data and provide insights into the molecule's behavior. []
ANone: Molecular docking simulations have been employed to investigate how this compound interacts with the binding groove of MHC class II molecules, specifically I-Ag7. This research aims to understand how this compound might influence antigen presentation and modulate T cell responses, potentially offering insights into its therapeutic applications in autoimmune diseases like type 1 diabetes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)

![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)




